4-Phenylpyrimidin-5-amine
Overview
Description
4-Phenylpyrimidin-5-amine is a chemical compound with the CAS Number: 3435-23-2 . It has a molecular weight of 171.2 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Phenylpyrimidin-5-amine, has been extensively studied . One method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . Another method involves an initial reaction of pyrimidines with primary amines, reduction of the double bond in the resulting azomethines to give pyrimidines, followed by cyclization of pyrimidines to 3,4-dihydropyrimido[4,5-d]pyrimidines by the action of DMF–DMA or HC(OEt) 3 .Molecular Structure Analysis
The molecular structure of 4-Phenylpyrimidin-5-amine is represented by the InChI Code: 1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
4-Phenylpyrimidin-5-amine is a powder in its physical form . It has a melting point of 113-115 degrees Celsius .Scientific Research Applications
Anti-Inflammatory Applications
4-Phenylpyrimidin-5-amine derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that they could be developed into new anti-inflammatory agents with enhanced activities and minimal toxicity.
Antifungal Activities
Research has shown that pyrimidine derivatives, including those with a 4-phenylpyrimidine structure, exhibit significant antifungal activities. They have been tested against various phytopathogenic fungi and some have shown higher potency than existing commercial fungicides . This indicates their potential use in agriculture to protect crops from fungal infections.
Anticancer Potential
Pyrimidine derivatives have been identified as having anticancer activity. An in silico study using the dimroth rearrangement led to the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which showed excellent anti-cancer activity against a 60 cancer cell line panel at sub-nanomolar concentrations . This highlights the promise of 4-Phenylpyrimidin-5-amine derivatives in cancer research.
Safety and Hazards
The safety information for 4-Phenylpyrimidin-5-amine includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 4-phenylpyrimidin-5-amine belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemical Pathways
It is known that pyrimidines play a significant role in purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids, which are crucial for cell growth and division.
Result of Action
It is suggested that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This inhibition could potentially lead to the anti-inflammatory effects observed.
properties
IUPAC Name |
4-phenylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRFPWGQVAOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701679 | |
Record name | 4-Phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3435-23-2 | |
Record name | 4-Phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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